TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Overview
Description
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is a synthetic organic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.39 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the use of tert-butyl esters and phenyl groups, which are introduced through specific reagents and reaction conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic core or the phenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potential lead compound for drug discovery, particularly in the development of kinase inhibitors . Its unique structure also makes it valuable in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE can be compared to other similar compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate . These compounds share the spirocyclic core but differ in their substituents, which can affect their chemical properties and biological activities. The unique combination of the tert-butyl ester and phenyl group in tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate distinguishes it from its analogs, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)14(19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJJBNLPZSFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726259 | |
Record name | tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014114-59-0 | |
Record name | tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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